molecular formula C13H9N3O B3009119 2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile CAS No. 771574-78-8

2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile

Cat. No. B3009119
CAS RN: 771574-78-8
M. Wt: 223.235
InChI Key: AXSNFTQSKJJFDZ-UHFFFAOYSA-N
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Description

“2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile” is a chemical compound with the molecular formula C13H9N3O . It is also known by other synonyms such as “RARECHEM AL BX 0096” and "2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile" .


Molecular Structure Analysis

The molecular structure of “2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile” consists of a methoxy group (-OCH3) attached to the 5-position of an indole ring, which is further connected to a malononitrile group through a methylene bridge .


Physical And Chemical Properties Analysis

The predicted boiling point of “2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile” is 468.5±40.0 °C, and its predicted density is 1.313±0.06 g/cm3 . The compound has a predicted pKa value of 13.88±0.30 .

Scientific Research Applications

Pharmaceutical Research: Cyclooxygenase Inhibition

This compound has been studied for its potential as a cyclooxygenase (COX) inhibitor . COX enzymes are crucial in the production of prostaglandins, which play a significant role in inflammation and pain. Indole derivatives, such as this compound, have shown promise in inhibiting COX activity, which could lead to the development of new anti-inflammatory drugs .

Agricultural Chemistry: Plant Growth Regulation

Compounds with an indole structure are known to influence plant growth and development. They can act as precursors for plant hormones or as growth regulators themselves, potentially serving as a basis for developing new agrochemicals .

Biological Studies: Anti-HIV Activity

Indole derivatives have been reported to exhibit anti-HIV activity. The structural features of this compound could be optimized through molecular docking studies to enhance its potential as an anti-HIV agent .

Future Directions

Indole derivatives, including “2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile”, have shown diverse biological activities and immense therapeutic potential . Future research could focus on exploring the biological activities of this compound and its potential applications in drug development.

properties

IUPAC Name

2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-17-11-2-3-13-12(5-11)10(8-16-13)4-9(6-14)7-15/h2-5,8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSNFTQSKJJFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile

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